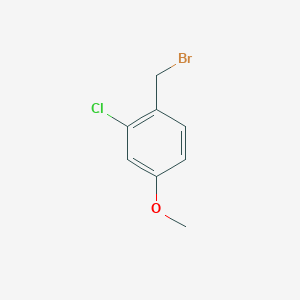

2-(2-Bromo-4-methoxyphenoxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

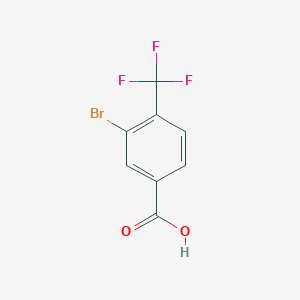

2-(2-Bromo-4-methoxyphenoxy)acetonitrile (also known as BMPA) is a colorless liquid compound with a molecular formula of C9H9BrNO2. It is used in a variety of applications, including as a starting material for the synthesis of various organic compounds, as a reagent for the synthesis of pharmaceuticals, and as a catalyst in organic reactions. BMPA is also used in the synthesis of polymers and other materials.

Applications De Recherche Scientifique

Analytical Chemistry Applications

A review on the effect of organic solvent composition on the pH of buffered HPLC mobile phases emphasizes the importance of understanding solvent effects, such as those from acetonitrile, on the analytical properties of chemicals like 2-(2-Bromo-4-methoxyphenoxy)acetonitrile in chromatographic processes. The study highlights a model to predict the pH of mobile phases for commonly used buffers in acetonitrile-water mixtures, providing insights into the analyte chromatographic retention by estimating the degree of ionization of acid-base analytes. This understanding is critical for optimizing analytical methods in research involving complex organic compounds (Subirats, Rosés, & Bosch, 2007).

Environmental Chemistry and Toxicology

The environmental presence and toxicology of brominated compounds, such as those related to this compound, are extensively reviewed. Studies focus on their concentrations in the environment, including water bodies and sediments, and their potential toxicological impacts. The review covers the sources, occurrence, degradation products, and environmental fate of these compounds, highlighting the need for further research to understand their environmental behavior and implications (Koch & Sures, 2018).

Advanced Material Research

Research on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds provides insights into the chemical behavior of methoxyphenol-based compounds like this compound. This study sheds light on the potential applications of such compounds in developing advanced materials from lignin, a major component of plant biomass. Understanding these mechanisms is crucial for the valorization of lignin into valuable chemicals and materials (Yokoyama, 2015).

Atmospheric Chemistry

The atmospheric reactivity of methoxyphenols, which includes compounds structurally related to this compound, has been extensively reviewed. This research emphasizes the significance of understanding the degradation pathways, kinetics, and mechanisms of methoxyphenols in the atmosphere, particularly in relation to biomass burning and its contribution to secondary organic aerosol (SOA) formation. Such insights are vital for assessing the environmental impact of these compounds and their role in air quality (Liu, Chen, & Chen, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319-H302+H312+H332 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

2-(2-bromo-4-methoxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHPYIIMQBZJKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627578 |

Source

|

| Record name | (2-Bromo-4-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951918-37-9 |

Source

|

| Record name | (2-Bromo-4-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)